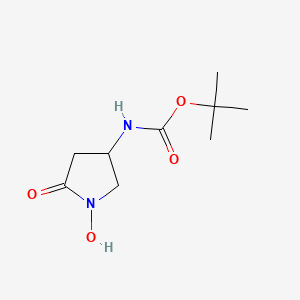

tert-butylN-(1-hydroxy-5-oxopyrrolidin-3-yl)carbamate

Description

tert-Butyl N-(1-hydroxy-5-oxopyrrolidin-3-yl)carbamate is a pyrrolidinone derivative featuring a tert-butyl carbamate group at the 3-position, a hydroxyl group at the 1-position, and a ketone at the 5-position of the pyrrolidinone ring. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules, particularly in protease inhibition and peptide mimicry. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in synthetic pathways .

Propriétés

IUPAC Name |

tert-butyl N-(1-hydroxy-5-oxopyrrolidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)10-6-4-7(12)11(14)5-6/h6,14H,4-5H2,1-3H3,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISNLZJFWRJAPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)N(C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of tert-butylN-(1-hydroxy-5-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidinone derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

tert-butylN-(1-hydroxy-5-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

This compound serves as a crucial building block for synthesizing bioactive molecules, which are essential in developing new therapeutic agents. Its structural features enable modifications that can enhance biological activity against various diseases, including viral infections.

Case Study: SARS-CoV-2 Protease Inhibition

Recent studies have highlighted the compound's potential in inhibiting the main protease of SARS-CoV-2, the virus responsible for COVID-19. In biochemical assays, derivatives of this compound exhibited significant inhibitory activity, suggesting its utility in antiviral drug development .

Organic Synthesis

Intermediate in Synthesis

tert-butyl N-(1-hydroxy-5-oxopyrrolidin-3-yl)carbamate acts as an intermediate in synthesizing complex organic molecules. Its reactivity allows for various transformations, including oxidation and substitution reactions, which are vital in organic synthesis .

| Type of Reaction | Description |

|---|---|

| Oxidation | Formation of carboxylic acids or ketones |

| Reduction | Formation of alcohols or amines |

| Substitution | Formation of substituted amides or pyrrolidines |

Biological Studies

Investigating Biological Activity

The compound is utilized in biological studies to explore the activity of pyrrolidine derivatives. Research has shown that modifications to its structure can lead to varying degrees of biological efficacy, making it a valuable tool for drug discovery .

Industrial Applications

Material Development

In industrial settings, tert-butyl N-(1-hydroxy-5-oxopyrrolidin-3-yl)carbamate is explored for developing new materials and chemical processes. Its unique properties can be harnessed to create innovative solutions in material science .

Summary of Findings

The applications of tert-butyl N-(1-hydroxy-5-oxopyrrolidin-3-yl)carbamate span multiple fields, from medicinal chemistry to industrial applications. Its role as a building block for bioactive compounds and its potential as an inhibitor of viral proteases highlight its significance in current research.

Mécanisme D'action

The mechanism of action of tert-butylN-(1-hydroxy-5-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its mechanism of action depend on the specific biological context and target .

Comparaison Avec Des Composés Similaires

Key Analog: tert-Butyl N-[(3R)-3-Methyl-5-oxopyrrolidin-3-yl]carbamate (CAS 1505517-05-4)

- Molecular Formula : C₁₀H₁₈N₂O₃ (vs. C₉H₁₆N₂O₄ for the target compound) .

- Substituents :

- Target Compound : 1-Hydroxy, 5-oxo, 3-carbamate.

- Analog : 3-Methyl, 5-oxo, 3-carbamate (R-configuration at C3).

Physicochemical Properties

| Property | tert-Butyl N-(1-Hydroxy-5-oxopyrrolidin-3-yl)carbamate | tert-Butyl N-[(3R)-3-Methyl-5-oxopyrrolidin-3-yl]carbamate |

|---|---|---|

| Molecular Weight | 216 g/mol | 214 g/mol |

| Polarity | High (due to -OH group) | Moderate (due to -CH₃ group) |

| Predicted Solubility | Enhanced in polar solvents (e.g., water, DMSO) | Reduced in polar solvents |

| Stability | Susceptible to oxidation at -OH | Stable under oxidative conditions |

Conformational Analysis

The pyrrolidinone ring’s puckering (described by Cremer and Pople’s coordinates ) is influenced by substituents. The hydroxyl group at position 1 may stabilize specific puckered conformations (e.g., envelope or twist forms), whereas the methyl group in the analog could favor alternative geometries due to steric effects.

Activité Biologique

tert-butylN-(1-hydroxy-5-oxopyrrolidin-3-yl)carbamate, a compound derived from pyrrolidine, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C9H16N2O3

- Molecular Weight : 200.24 g/mol

- CAS Number : 1245648-84-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- DNA Intercalation : Similar to other pyrrolidine derivatives, it can intercalate with DNA, affecting replication and transcription processes.

- Protein Interaction : The carbamate moiety facilitates interaction with proteins, potentially modulating their activity and leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown significant inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapy.

Anticancer Activity

Preliminary studies suggest that this compound has potential anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The dual action of DNA intercalation and enzyme inhibition may contribute to its effectiveness against tumor cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects on E. coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 2 | Evaluated anticancer effects on HeLa cells; the compound induced apoptosis with an IC50 value of 25 µM after 48 hours of treatment. |

| Study 3 | Assessed the mechanism of action via enzyme inhibition assays; demonstrated significant inhibition of cyclooxygenase (COX) enzymes at concentrations above 10 µM. |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| tert-butyl (5-oxopyrrolidin-3-yl)carbamate | Pyrrolidine derivative | Moderate antimicrobial activity |

| N-(1-tert-butyl-5-oxopyrrolidin-3-yl)quinoline | Quinoline core | Strong anticancer properties |

| tert-butyl (1-benzylpyrrolidin-3-yl)carbamate | Benzyl substitution | Enhanced enzyme inhibition |

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(1-hydroxy-5-oxopyrrolidin-3-yl)carbamate?

The compound is typically synthesized via carbamate coupling reactions. A common method involves activating the hydroxylamine intermediate with reagents like N,N-diisopropylethylamine (DIEA) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) under reflux conditions . For example, refluxing for 60 hours with DIEA and DMAP yields optimal coupling efficiency. Purification is achieved via liquid-liquid extraction (e.g., ethyl acetate and 3N HCl) followed by column chromatography. Alternative methods include photoredox-mediated reactions for constructing complex pyrrolidinone scaffolds .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and carbamate linkage integrity.

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for similar tert-butyl carbamates (e.g., triclinic crystal system, space group P1, α = 95.98°, β = 95.42°, γ = 111.96°) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 327.32 g/mol for a difluorophenyl analog) .

- HPLC : Chiral columns assess enantiomeric purity, critical for biological activity studies .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosolization is possible .

- Storage : Store in airtight containers at 2–8°C, away from acids/bases to prevent carbamate hydrolysis .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Challenges

Q. How can researchers resolve contradictions in reaction yields during scale-up?

Yield discrepancies often arise from solvent polarity, temperature gradients, or catalyst loading. For example:

- THF vs. DCM : THF under reflux improves solubility of intermediates compared to dichloromethane (DCM) at room temperature .

- Catalyst Optimization : DMAP (0.1 equiv) enhances coupling efficiency over weaker bases like pyridine .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to identify side products (e.g., N-acylurea formation) and adjust conditions .

Q. What computational methods predict the biological activity of tert-butyl carbamate derivatives?

- Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., NK1 receptor antagonists) by modeling hydrogen bonds between the carbamate carbonyl and receptor residues .

- DFT Calculations : Assess steric effects of the tert-butyl group on transition-state energetics in hydrolysis reactions .

- QSAR Models : Correlate substituent effects (e.g., fluorine at C5) with anti-inflammatory activity using Hammett σ constants .

Q. How does stereochemistry influence the compound’s pharmacological profile?

The (2R,3S) configuration in pyrrolidinone derivatives enhances target selectivity. For example:

- Enantiomeric Purity : >99% ee (enantiomeric excess) reduces off-target effects in kinase inhibition assays .

- Metabolic Stability : tert-Butyl groups in the (R)-configuration resist hepatic CYP450 oxidation, prolonging half-life .

Q. What strategies mitigate decomposition during acidic workup?

- Buffered Extraction : Use pH 7.4 phosphate buffer to minimize carbamate cleavage .

- Low-Temperature Quenching : Cool reactions to 0°C before adding HCl to reduce exothermic decomposition .

- Alternative Protecting Groups : Compare with N-Boc analogs to identify hydrolytically stable alternatives .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability in aqueous media?

Variability arises from:

- pH Dependence : Hydrolysis accelerates below pH 3 (e.g., t = 2 hours at pH 2 vs. >48 hours at pH 7) .

- Solvent Additives : Co-solvents like acetonitrile (20% v/v) stabilize the carbamate by reducing water activity .

- Temperature : Degradation rates double with every 10°C increase (Q = 2.1) .

Methodological Recommendations

Q. How should researchers design dose-response studies for in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.